Ferroelectric Phase Transition Temperature Enhancement via Reduced Symmetry Scaffolding
1,5-Diazabicyclo[3.2.2]nonane (3.2.2-dabcn) demonstrates a significantly elevated ferroelectric phase transition temperature (Tc) when templating rubidium halide perovskites compared to the quasi-spherical analog 1,4-diazabicyclo[3.2.2]nonane (1,4-3.2.2-dabcn). This increase is attributed to the lower symmetry and larger molecular volume of the 1,5-isomer, which enhances the rotational energy barrier of the organic cation within the inorganic framework [1][2].
| Evidence Dimension | Ferroelectric Phase Transition Temperature (Tc) |
|---|---|
| Target Compound Data | [3.2.2-H2dabcn]RbBr3: Tc = 342 K |
| Comparator Or Baseline | [1,4-3.2.2-H2dabcn]RbBr3: Tc = 280 K |
| Quantified Difference | ΔTc = +62 K (increase of ~22%) |
| Conditions | 3D organic-inorganic hybrid perovskite frameworks synthesized via reaction with RbBr in HBr acid. |
Why This Matters
Higher Tc materials enable practical device operation at elevated temperatures; the 1,5-isomer's enhanced thermal stability directly addresses the low-Tc limitation common in many molecular ferroelectrics, providing a tangible procurement advantage for materials science applications.
- [1] Han, K. et al. Chem. Commun., 2022, 58, 9254-9257. View Source
- [2] Wei, J. et al. Chem. Eur. J., 2022, 28, e202202690. View Source
